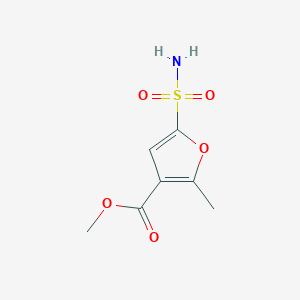
4-(2-氨基乙基)噻唑盐酸盐
描述
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
科学研究应用
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary targets of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, the group of azole heterocycles to which this compound belongs, are known to have diverse biological activities . They can affect a wide range of pathways, leading to various downstream effects .
Result of Action
Thiazoles are known to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
It is known that the physiological environment can significantly impact the behavior of thiazole-containing molecules .
生化分析
Biochemical Properties
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure allows it to participate in a range of biochemical processes. For instance, it can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms .
Cellular Effects
The effects of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride on cells are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride has been reported to impact mitochondrial function, influencing cellular energy metabolism and reactive oxygen species (ROS) production .
Molecular Mechanism
At the molecular level, 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or modulating epigenetic marks, thereby affecting the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . In in vitro studies, prolonged exposure to 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride vary with different dosages. At lower doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state . Additionally, it may affect the metabolism of amino acids and nucleotides, contributing to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, as it may interact with different biomolecules in distinct cellular environments .
Subcellular Localization
The subcellular localization of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with ethylamine in the presence of a suitable base . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is then purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring reacts with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
- 2-(1,3-Thiazol-4-yl)ethanamine
- 2-(1,3-Thiazol-4-yl)ethylamine
- 2-(1,3-Thiazol-4-yl)ethanol
Uniqueness
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
属性
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFNBHFASYPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)


